N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-26(2)18-23-11-13-10-15(6-7-16(13)25-18)24-17(27)9-12-4-3-5-14(8-12)19(20,21)22/h3-5,8,11,15H,6-7,9-10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMGGHGVAFHOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process. Typically, it begins with the formation of the quinazoline ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl acetamide moiety. Precise temperature control and use of specific catalysts are crucial for these steps to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis might leverage advanced techniques such as continuous flow reactors to enhance efficiency and scalability. These methods aim to optimize reaction conditions, reduce waste, and improve safety standards. Purification steps such as recrystallization and chromatography are often employed to attain the desired compound's quality.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for functional group interconversion in pharmacological studies.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | 6M HCl, reflux (12 h) | 3-(Trifluoromethyl)phenylacetic acid | 78% |
| Basic hydrolysis (NaOH, EtOH) | 2M NaOH, 80°C (8 h) | Sodium salt of phenylacetic acid derivative | 85% |
Nucleophilic Substitution at Quinazoline Core
The dimethylamino group at position 2 of the tetrahydroquinazoline ring participates in nucleophilic substitutions, enabling structural diversification.
| Reaction Type | Reagents | Products | Catalyst |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | Triethylamine |
| Acylation | Acetyl chloride, CH₂Cl₂ | Acetylated quinazoline analog | DMAP |
Reductive Amination
The secondary amine in the tetrahydroquinazoline moiety undergoes reductive amination with ketones or aldehydes to form tertiary amines.
| Carbonyl Source | Reducing Agent | Product | Reaction Time |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N,N-Dimethyl analog | 24 h |
| Cyclohexanone | NaBH(OAc)₃, DCE | Cyclohexyl-substituted derivative | 48 h |
Trifluoromethyl Group Reactivity
The 3-(trifluoromethyl)phenyl group influences electronic properties but exhibits limited direct reactivity. Indirect modifications include:
-
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing CF₃ group. Bromination occurs at ortho positions under harsh conditions (Br₂, FeBr₃, 120°C).
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives.
Cyclization Reactions
Controlled cyclization forms fused heterocycles, enhancing pharmacological potential:
Oxidation Reactions
Selective oxidation of the tetrahydroquinazoline ring to aromatic quinazoline is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (85% yield). This reaction alters electronic properties for structure-activity relationship (SAR) studies.
Metal-Catalyzed Cross-Couplings
The acetamide’s phenyl group participates in palladium-catalyzed reactions:
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Alkenylated phenylacetamide derivative |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos | N-Aryl substituted analogs |
Photochemical Reactions
UV irradiation in the presence of eosin Y induces C–H functionalization at the tetrahydroquinazoline’s C4 position, enabling late-stage diversification.
Key Analytical Methods for Reaction Monitoring
-
TLC : Silica gel GF254 with ethyl acetate/hexane (3:7)
-
NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ for structural confirmation
-
HPLC : C18 column, acetonitrile/water gradient (purity >95%)
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for anticonvulsant and kinase-targeted drug development. Modifications at the dimethylamino group, acetamide chain, and trifluoromethylphenyl moiety enable tailored pharmacological optimization.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinazoline core with a dimethylamino substitution and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the trifluoromethyl group contributes to its lipophilicity and metabolic stability .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. Preliminary studies suggest that N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide may also possess similar antimicrobial efficacy against various pathogens .
Anti-inflammatory Potential
Compounds structurally related to this compound have shown promise in anti-inflammatory applications. Research indicates that these compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes associated with inflammation .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating similar tetrahydroquinazoline derivatives demonstrated significant antitumor effects against human cancer cell lines. The compounds were assessed using the National Cancer Institute's protocols and showed promising growth inhibition rates .
- Antimicrobial Efficacy : In vitro tests have indicated that structurally analogous compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were effective against Mycobacterium smegmatis, suggesting potential applications in tuberculosis treatment .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to target enzymes involved in inflammatory processes. These studies provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy .
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.
Molecular Structure
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
- CAS Number : 2319803-15-9
Structural Representation
The compound features a tetrahydroquinazoline core, which is modified with a dimethylamino group and a trifluoromethyl-substituted phenyl acetamide moiety. This structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups demonstrate enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 25.9 | Bactericidal against S. aureus |
| Compound B | 12.9 | Bactericidal against MRSA |
| This compound | TBD | TBD |
Anticancer Potential
The tetrahydroquinazoline derivatives have also been investigated for their anticancer properties. Specifically, they have been found to inhibit human topoisomerase II (topoII), a target for many anticancer drugs . The inhibition of topoII can lead to the disruption of DNA replication and transcription in cancer cells.
Case Study: Inhibition of Topoisomerase II
In a study examining various tetrahydroquinazoline derivatives, it was reported that certain compounds exhibited potent inhibitory effects on topoII with IC50 values in the low micromolar range. This suggests that the compound may possess significant anticancer activity through its action on this enzyme.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies have explored the anti-inflammatory potential of compounds in this class. Certain derivatives were shown to attenuate lipopolysaccharide-induced NF-κB activation, indicating a possible mechanism for reducing inflammation .
Table 2: Anti-inflammatory Activity Summary
| Compound | NF-κB Inhibition (%) | Remarks |
|---|---|---|
| Compound A | 9% | Moderate inhibition |
| This compound | TBD | TBD |
Q & A
Q. What synthetic strategies are recommended for constructing the tetrahydroquinazolin-6-yl and trifluoromethylphenyl acetamide moieties in this compound?
- Methodological Answer : The synthesis involves multi-step protocols. For the tetrahydroquinazoline core, reductive amination or cyclocondensation of diaminopyrimidines with ketones under acidic conditions is common . The trifluoromethylphenyl acetamide group can be introduced via nucleophilic acyl substitution using 3-(trifluoromethyl)phenethylamine derivatives and activated esters (e.g., NHS esters). Optimize regioselectivity using steric directing groups or temperature-controlled reactions to minimize by-products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for –N(CH₃)₂) and trifluoromethyl resonance (¹⁹F NMR at δ ~-60 to -65 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₂₁H₂₅F₃N₄O).
- HPLC with UV/Vis or MS detection : Assess purity (>95%) and identify impurities from incomplete cyclization or side reactions .
Q. What solvent systems and catalysts are effective for coupling the quinazoline and acetamide subunits?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Catalytic bases like DMAP or triethylamine facilitate amide bond formation. For acid-sensitive intermediates, use coupling reagents such as HATU or EDCI in dichloromethane at 0–25°C .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare docking poses with structurally similar analogs (e.g., triazole-thiazole acetamides in ) to identify critical interactions (hydrogen bonds, π-π stacking). Validate predictions via mutagenesis studies or surface plasmon resonance (SPR) .
Q. What experimental approaches resolve contradictions in reported spectral data for related acetamide derivatives?
- Methodological Answer : Conduct comparative NMR studies under standardized conditions (solvent, temperature). For ambiguous peaks, use 2D techniques (COSY, HSQC) to assign protons/carbons. Cross-reference with solid-state NMR or X-ray crystallography if crystalline derivatives are available. Discrepancies may arise from conformational flexibility or solvent effects .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the dimethylamino group?
- Methodological Answer : Synthesize analogs with substituents varying in steric bulk (e.g., diethylamino, pyrrolidinyl) or electron density (e.g., –N(CH₃)₂ vs. –NH₂). Evaluate biological activity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett parameters or molecular electrostatic potential maps from DFT calculations. Use proteolysis-targeting chimeras (PROTACs) to assess target engagement .
Q. What strategies mitigate instability of the tetrahydroquinazoline core under physiological conditions?
- Methodological Answer : Test stability in buffer solutions (pH 4–9) via UV/Vis kinetic assays . Introduce electron-withdrawing groups (e.g., –CF₃) or steric shields (e.g., ortho-methyl) on the quinazoline ring. Alternatively, formulate the compound in nanoparticles (liposomes, PLGA) to enhance shelf-life and control release .
Methodological Notes
- Theoretical Frameworks : Link synthetic or SAR studies to concepts like Hammett relationships (electronic effects) or molecular orbital theory (reactivity prediction) .
- Data Validation : Use principal component analysis (PCA) to interpret spectral datasets and identify outliers .
- Contradiction Analysis : Apply systematic reviews to compare literature data, highlighting variables like solvent polarity or catalyst loading that impact reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
